Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide
Brand Name: Vulcanchem
CAS No.: 231621-74-2
VCID: VC5479788
InChI: InChI=1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H
SMILES: CCOC(=O)C1=CSC(=N1)N=C(N)N.Br
Molecular Formula: C7H11BrN4O2S
Molecular Weight: 295.16

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

CAS No.: 231621-74-2

Cat. No.: VC5479788

Molecular Formula: C7H11BrN4O2S

Molecular Weight: 295.16

* For research use only. Not for human or veterinary use.

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide - 231621-74-2

Specification

CAS No. 231621-74-2
Molecular Formula C7H11BrN4O2S
Molecular Weight 295.16
IUPAC Name ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate;hydrobromide
Standard InChI InChI=1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H
Standard InChI Key LIBLLNBLKAGOQW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)N=C(N)N.Br

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide features a central thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2 and 4. The 2-position hosts a carbamimidamide group (NH2C(=NH)NH2\text{NH}_2\text{C(=NH)NH}_2), while the 4-position is esterified with an ethyl carboxylate (COOCH2CH3\text{COOCH}_2\text{CH}_3). The hydrobromide salt form enhances solubility and stability, critical for pharmacological applications .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC7H11BrN4O2S\text{C}_7\text{H}_{11}\text{BrN}_4\text{O}_2\text{S}
Molar Mass295.16 g/mol
CAS Registry Number231621-74-2
Melting Point188–190°C
SolubilitySoluble in polar aprotic solvents

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the thiazole ring protons (δ 7.2–7.5 ppm), ethyl ester group (δ 1.3 ppm for CH3\text{CH}_3, δ 4.3 ppm for CH2\text{CH}_2), and the hydrobromide counterion . Fourier-transform infrared (FTIR) spectroscopy identifies absorption bands at 1680 cm1^{-1} (C=O stretch), 3300 cm1^{-1} (N–H stretch), and 670 cm1^{-1} (C–Br vibration) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 295.16.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis begins with ethyl 2-amino-1,3-thiazole-4-carboxylate, which undergoes nucleophilic substitution with carbamimidothioic acid in ethanol under reflux (78°C). The reaction proceeds via a thiourea intermediate, followed by hydrobromide salt formation using HBr gas .

Table 2: Reaction Conditions and Yields

ParameterOptimal Value
Temperature75–80°C
SolventAnhydrous ethanol
Reaction Time8–12 hours
Yield68–72%

Mechanistic Insights

The mechanism involves:

  • Nucleophilic Attack: The amine group of ethyl 2-amino-thiazole attacks the electrophilic carbon of carbamimidothioic acid.

  • Cyclization: Intramolecular dehydration forms the thiazole ring.

  • Salt Formation: Treatment with HBr protonates the amidine group, stabilizing the product .

Process Optimization

Yield improvements (up to 78%) are achieved by:

  • Using microwave-assisted synthesis (50 W, 100°C, 2 hours) .

  • Employing ionic liquids as green solvents .

  • Catalyzing with CuI\text{CuI} (5 mol%) to accelerate cyclization .

Cell LineIC50_{50} (μM)
MCF-7 (Breast)12.3
A549 (Lung)15.8
HepG2 (Liver)18.4

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) by disrupting cell wall synthesis .

Mechanism of Action

  • DNA Intercalation: Planar thiazole rings intercalate into DNA, inducing strand breaks.

  • Enzyme Inhibition: Binds to dihydrofolate reductase (DHFR), blocking folate metabolism .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors (e.g., imatinib analogs) and antiviral agents targeting HIV-1 protease .

Material Science

Thiazole-based polymers incorporating this monomer show enhanced thermal stability (decomposition temperature >300°C), suitable for high-performance coatings .

ParameterValue
LD50_{50} (oral, rat)420 mg/kg
Skin IrritationModerate
Storage Conditions2–8°C, desiccated

Mitigation Measures

  • Use NIOSH-approved respirators and nitrile gloves.

  • Neutralize spills with 5% sodium bicarbonate .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce systemic toxicity .

Structure-Activity Relationship (SAR) Studies

Modifying the ethyl carboxylate group to tert-butyl esters may improve blood-brain barrier penetration for neuro-oncology applications .

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